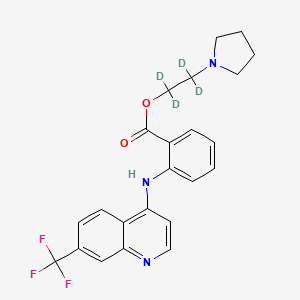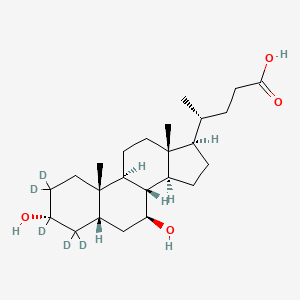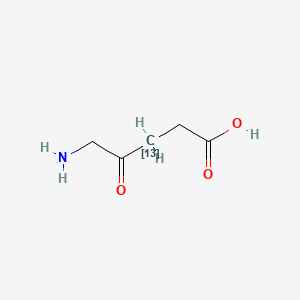
5-amino-4-oxo(313C)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-oxo(313C)pentanoic acid is a compound with significant interest in various scientific fields It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a keto group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-oxo(313C)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-oxopentanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The process may also involve purification steps such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-oxo(313C)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 5-amino-4-hydroxy(313C)pentanoic acid.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 5-Amino-4-hydroxy(313C)pentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-4-oxo(313C)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-amino-4-oxo(313C)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can influence metabolic processes and cellular functions, making the compound valuable for studying biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopentanoic acid: Similar structure but lacks the keto group at the 4th position.
4-Oxopentanoic acid: Similar structure but lacks the amino group at the 5th position.
5-Amino-4-hydroxy(313C)pentanoic acid: A reduced form of 5-amino-4-oxo(313C)pentanoic acid.
Uniqueness
This compound is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
5-amino-4-oxo(313C)pentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/i1+1 |
Clave InChI |
ZGXJTSGNIOSYLO-OUBTZVSYSA-N |
SMILES isomérico |
C([13CH2]C(=O)CN)C(=O)O |
SMILES canónico |
C(CC(=O)O)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


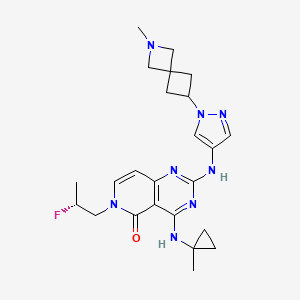

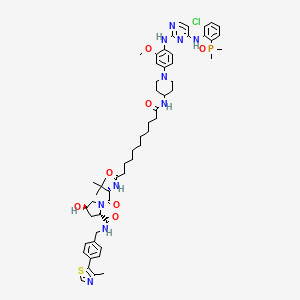

![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
